molecular formula C5H3F5O2 B1360285 Methyl perfluorobuten-3-oate CAS No. 20562-79-2

Methyl perfluorobuten-3-oate

Cat. No. B1360285
CAS RN: 20562-79-2
M. Wt: 190.07 g/mol
InChI Key: AZKKPFXZCSUOGD-UHFFFAOYSA-N
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Description

“Methyl perfluorobuten-3-oate” is a chemical compound with the molecular formula C5H3F5O2 . It contains a total of 14 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Molecular Structure Analysis

The molecule contains a total of 15 atoms, including 3 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, and 5 Fluorine atoms . It has 2 double bonds and 1 aliphatic ester .


Physical And Chemical Properties Analysis

“Methyl perfluorobuten-3-oate” has a molecular weight of 190.07 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 3 rotatable bonds . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

1. Role in Perfluorinated Ionomer Membranes

Methyl perfluorobuten-3-oate contributes to the study of perfluorinated ionomer membranes, such as those used in fuel cells. These membranes are studied for their degradation and fragmentation, with a focus on identifying specific spectral bands in ATR-FTIR spectra. This helps in understanding the stability and degradation pathways of these materials (Danilczuk et al., 2011).

2. Environmental Impact Studies

Studies on the environmental impact of perfluorinated compounds, including methyl perfluorobuten-3-oate, are crucial. These compounds are examined for their potential as greenhouse gases and their impact on global warming. Research on compounds like perfluoro-2-methyl-3-pentanone and perfluoro-3-methyl-2-butanone helps assess the atmospheric lifetimes and global warming potentials of these substances (Ren et al., 2019).

3. Involvement in Photo-Oxidation Studies

Methyl perfluorobuten-3-oate is relevant in the study of photo-oxidation reactions. For example, the OH-initiated photo-oxidation of various compounds, and the identification of unsaturated 1,4-dicarbonyl products, are significant for understanding atmospheric chemistry and environmental implications (Alvarez et al., 2009).

4. Contribution to Kinetics and Mechanism Studies

The compound plays a role in studies investigating the kinetics and mechanisms of gas-phase oxidation reactions. Understanding these reactions is crucial for insights into chemical processes involving perfluorinated compounds (Romano et al., 2003).

5. Examination in Human Health Impact Studies

Methyl perfluorobuten-3-oate is also part of studies examining the impact of perfluoroalkyl substances on human health, such as their associations with DNA methylation and potential health risks (Watkins et al., 2014).

6. Role in Novel Synthetic Approaches

The compound contributes to the development of novel synthetic approaches in perfluorochemicals. These methods enhance the synthesis of branched F-alkanes, F-ethers, and F-tert-amines, demonstrating the compound's role in advancing chemical manufacturing processes (Scherer et al., 1990).

properties

IUPAC Name

methyl 2,2,3,4,4-pentafluorobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O2/c1-12-4(11)5(9,10)2(6)3(7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKKPFXZCSUOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=C(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174564
Record name Methyl perfluorobuten-3-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl perfluorobuten-3-oate

CAS RN

20562-79-2
Record name Methyl perfluorobuten-3-oate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl perfluorobuten-3-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DN Bennion - Proceedings of the Symposium on Diaphragms …, 1986 - books.google.com
Membranes are used extensively by biological systems to carry out separations and control compositions by selectively transporting certain species. In the human body transport of …
Number of citations: 0 books.google.com

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